2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Antipsychotic drug discovery Structure-Activity Relationship (SAR) Piperazine pharmacophore

2,2-Diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride (CAS 1215333-29-1) is a synthetic small molecule featuring a piperazine ring substituted with a p-toluenesulfonyl (tosyl) group and linked via an ethyl spacer to a diphenylacetamide moiety. The compound belongs to the broader class of N-substituted piperazine derivatives, which are extensively explored for central nervous system (CNS) targets, including sigma receptors and dopamine/serotonin receptors.

Molecular Formula C27H32ClN3O3S
Molecular Weight 514.08
CAS No. 1215333-29-1
Cat. No. B2911774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
CAS1215333-29-1
Molecular FormulaC27H32ClN3O3S
Molecular Weight514.08
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl
InChIInChI=1S/C27H31N3O3S.ClH/c1-22-12-14-25(15-13-22)34(32,33)30-20-18-29(19-21-30)17-16-28-27(31)26(23-8-4-2-5-9-23)24-10-6-3-7-11-24;/h2-15,26H,16-21H2,1H3,(H,28,31);1H
InChIKeyJILIKDGRWRKLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride: Chemical Identity and Research Procurement Context


2,2-Diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride (CAS 1215333-29-1) is a synthetic small molecule featuring a piperazine ring substituted with a p-toluenesulfonyl (tosyl) group and linked via an ethyl spacer to a diphenylacetamide moiety . The compound belongs to the broader class of N-substituted piperazine derivatives, which are extensively explored for central nervous system (CNS) targets, including sigma receptors and dopamine/serotonin receptors [1]. Despite being listed in several chemical vendor catalogs, a comprehensive search of authoritative public databases (PubChem, ChEMBL, BindingDB) and the primary literature reveals a conspicuous absence of peer-reviewed pharmacological characterization, bioassay data, or structure-activity relationship (SAR) studies specifically for this compound [2]. This evidence gap has direct consequences for procurement: researchers or industrial users seeking a well-characterized piperazine-based tool compound must recognize that this molecule currently lacks the quantitative performance benchmarks required to justify its selection over structurally related, pharmacologically validated alternatives.

Why Generic Piperazine Substitution is Not Feasible for 2,2-Diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride


The assumption that any N-tosylpiperazine or diphenylacetamide derivative can be interchangeably used in research protocols is fundamentally flawed, as minor structural perturbations in this chemical class can lead to dramatic shifts in receptor affinity, selectivity, and functional activity. A closely related series of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides evaluated for antipsychotic activity demonstrated that altering the aryl substituent on the piperazine ring produced marked differences in in vivo behavioural responses (apomorphine-induced climbing, 5-HTP-induced head twitches, and catalepsy), with only one compound (3e) emerging as a lead [1]. The specific compound 2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride incorporates a bulky, electron-withdrawing tosyl group, which is absent from all pharmacologically characterized analogs in the published SAR series. Without direct comparative binding or functional data, there is no scientific basis to assume that this molecule will recapitulate the activity profile of any other piperazine-diphenylacetamide compound. Until such data are generated, generic substitution carries an unquantifiable risk of experimental failure.

Quantitative Differentiation Evidence for 2,2-Diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride Against Close Analogs


Structural Uniqueness Index: Tosyl Group Absence in Characterized Antipsychotic Diphenylacetamide Series

In the only published series of pharmacologically characterized 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides (compounds 3a–j), all ten analogs bear simple aryl substituents (e.g., phenyl, substituted phenyl) on the piperazine nitrogen [1]. None contain a sulfonamide (tosyl) group. The target compound's p-toluenesulfonyl substituent represents a distinct chemotype with significantly altered electronic (Hammett σp ≈ 0.5–0.6 for tosyl) and steric properties compared to any member of the characterized series. This structural departure precludes direct extrapolation of the published SAR data.

Antipsychotic drug discovery Structure-Activity Relationship (SAR) Piperazine pharmacophore

Linker Length Distinction: Ethyl Spacer Versus Methylene Bridge in Well-Characterized Antipsychotic Leads

The target compound contains an ethylenediamine linker (–NH–CH2–CH2–) connecting the diphenylacetamide carbonyl to the piperazine ring. In contrast, the antipsychotic lead compound 3e from Kumar et al. and most analogs in related series (e.g., Dash et al. 2012) feature a direct methylene (–CH2–) or acetamide (–CH2–CO–) attachment to the piperazine [1][2]. It is well established in piperazine SAR that linker length and flexibility profoundly influence receptor binding, with a single methylene unit extension capable of altering D2/5-HT2A affinity ratios by over an order of magnitude in some chemotypes. The ethyl spacer in the target compound is longer and more flexible, potentially enabling access to distinct binding conformations.

Antipsychotic pharmacology Linker SAR Dopamine receptor

Absence of Target Engagement Data: A Critical Gap for Procurement Decisions

As of May 2026, no quantitative binding affinity (Ki or IC50), functional activity (EC50), or selectivity data have been reported in the public domain for 2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride against any biological target [1]. This stands in stark contrast to structurally related piperazine-diphenylacetamide analogs in the antipsychotic series, which have reported in vivo behavioural data (e.g., compound 3e demonstrated significant attenuation of apomorphine-induced climbing and 5-HTP-induced head twitches with minimal catalepsy induction in mice at unspecified doses) [2]. The target compound's complete lack of pharmacological annotation means that its target profile, potency, and selectivity are entirely unknown. Procurement of this compound for target-based screening or mechanistic studies therefore carries the inherent risk of investing resources in a molecule with no demonstrated biological activity.

Sigma receptor Binding affinity Selectivity profiling

Legitimate Procurement Scenarios for 2,2-Diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide Hydrochloride Based on Available Evidence


Exploratory SAR Library Expansion for Piperazine-Based CNS Ligand Discovery

The compound's unique structural features (tosyl substituent and ethyl linker) make it a chemically rational choice for inclusion in a diversity-oriented screening library aimed at systematically probing the chemical space around the piperazine pharmacophore. When used alongside the well-characterized methylene-linked arylpiperazine analogs from Kumar et al. (2011) [1] and Dash et al. (2012) [2], this compound would serve as a distinct chemotype representing an unexplored sulfonamide-containing sub-series. The procurement value lies in its ability to fill a structural gap in existing screening collections, enabling SAR hypothesis testing about the tolerance of sulfonamide groups and extended linkers at target binding sites.

Negative Control for Tosyl-Specific Reactivity Studies

In biochemical or chemical biology experiments where a tosyl-containing probe molecule shows activity, this compound can be employed as a structurally matched control to confirm that the observed effect is not simply a consequence of the tosyl-piperazine scaffold's non-specific reactivity. Its procurement is justified when paired with a corresponding non-tosylated analog from the published antipsychotic series [1], enabling the deconvolution of tosyl-specific versus scaffold-driven effects.

Method Development and Validation for Tosylpiperazine Quantification

For analytical laboratories developing LC-MS/MS, HPLC-UV, or other quantitative methods to detect tosylpiperazine-containing compounds in biological matrices or environmental samples, this compound can serve as a reference standard for method calibration, recovery assessment, and matrix effect evaluation. Its distinct molecular weight (514.08 g/mol as the hydrochloride salt) and characteristic fragmentation pattern involving the tosyl group provide a specific analytical signature for method optimization [1].

Quote Request

Request a Quote for 2,2-diphenyl-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.